tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with a unique structure that includes benzyl, hydroxy, amino, phenyl, and carbamic acid ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl and phenyl precursors, followed by the introduction of hydroxy and amino groups through selective functionalization reactions. The final step often involves the esterification of carbamic acid with tert-butyl alcohol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The amino group can be reduced to an amine using reducing agents.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-3-hydroxy-4-amino-5-phenylpentyl)carbamic acid methyl ester
- (1-Benzyl-3-hydroxy-4-amino-5-phenylpentyl)carbamic acid ethyl ester
Uniqueness
tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its specific combination of functional groups and the presence of the tert-butyl ester moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different ester groups.
Properties
Molecular Formula |
C23H32N2O3 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
InChI |
InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27) |
InChI Key |
UKFHOTNATOJBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.